This compound falls under the category of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. It is also classified as an amine due to the presence of amino groups, which are known for their reactivity and role in biological systems.
The synthesis of 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile typically involves multi-step organic reactions. The general synthetic route may include the following steps:
The molecular structure of 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile can be analyzed based on its molecular formula, which is . The compound features:
CC(C)NCC(C1=CC=CC=C1)C#N2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile can participate in various chemical reactions, including:
The mechanism of action for 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile is primarily linked to its interactions with biological targets:
Studies have indicated that compounds with similar structures often exhibit activity against various biological targets, suggesting potential therapeutic applications.
The physical and chemical properties of 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile include:
Properties such as boiling point, density, and refractive index are essential for understanding its behavior in different environments.
The applications of 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile span several scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4